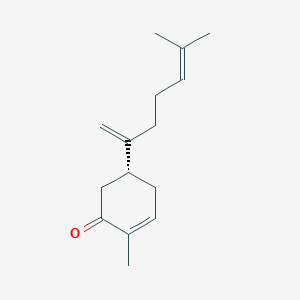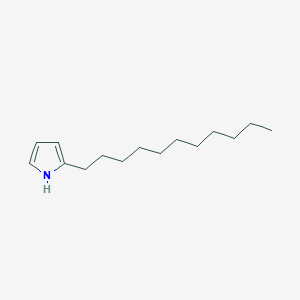
2-十一烷基吡咯
描述
Synthesis Analysis
The synthesis of substituted 2-aminopyrroles, which can be related to 2-Undecylpyrrole, has been achieved through the reaction of enaminone–amidine adducts and various phenacyl, benzyl, or heteroalkyl halides. This process involves an intramolecular 5-exo trig cyclization, resulting in good to excellent yields of diversely substituted 2-aminopyrroles (Jalani et al., 2011).
Molecular Structure Analysis
The study of polypyrroles prepared in the presence of surfactants highlights the influence of molecular structure on the material's properties. The incorporation of anionic surfactants into polypyrrole (PPy) leads to improved stability and thermal properties, which are crucial for understanding the molecular structure's impact on the functionality of materials like 2-Undecylpyrrole (Omastová et al., 2003).
Chemical Reactions and Properties
The oxidative carbocyclization of undecylprodigiosin to Streptorubin B, catalyzed by the Rieske oxygenase-like enzyme RedG, provides insight into the chemical reactions involving 2-Undecylpyrrole derivatives. This process involves hydrogen abstraction and pyrrole functionalization, highlighting the compound's chemical reactivity and potential for producing complex molecules (Withall et al., 2015).
Physical Properties Analysis
The synthesis of soluble polypyrrole in organic solvents, utilizing dodecylbenzenesulfonic acid as the dopant, showcases the importance of understanding the physical properties of pyrrole derivatives. These polymers' solubility and electrical conductivity are significant for applications in electronics and materials science (Lee et al., 1995).
Chemical Properties Analysis
The electrochemical properties of tin(IV) octaethylcorroles demonstrate the chemical versatility of pyrrole derivatives. These compounds undergo reversible oxidations, and their HOMO-LUMO gap provides valuable information for understanding the chemical properties and potential applications of 2-Undecylpyrrole and its derivatives (Kadish et al., 1998).
科学研究应用
抗癌应用
2-十一烷基吡咯因其存在于类似于神奇霉素的化合物中而被研究其在抗癌治疗中的潜力。 这些化合物通过诱导凋亡和抑制癌细胞增殖来表现出对癌细胞的细胞毒活性 。2-十一烷基吡咯衍生物破坏癌细胞膜并干扰能量代谢的能力使其成为新型肿瘤治疗学的有希望的候选者。
抗疟活性
2-十一烷基吡咯衍生物的抗疟特性源于它们对疟原虫生命周期的干扰。 通过抑制寄生虫体内必需蛋白质的合成,这些化合物可以有效地降低寄生虫的活力,为开发新的抗疟药物提供了一条潜在的途径 。
免疫抑制作用
在免疫学领域,2-十一烷基吡咯与免疫抑制活性有关。这在预防器官移植排斥和治疗自身免疫性疾病方面特别有用。 该化合物在不引起明显毒性的情况下调节免疫反应的能力是研究的关键领域 。
抗生素性质
研究表明,2-十一烷基吡咯可以成为像神奇霉素这样的抗生素的生物合成途径的一部分。 这些抗生素以其对各种细菌病原体的广谱活性而闻名,使其在对抗抗生素耐药细菌的斗争中具有价值 。
生物合成工程
对链霉菌属如链霉菌的代谢工程已经完成,以提高含有2-十一烷基吡咯的次级代谢产物的产量。 这种方法旨在通过基因修饰来提高用于制药应用的宝贵化合物的产量 。
红色色素的化学合成
2-十一烷基吡咯参与红色色素(如神奇霉素)的合成,这些色素由于其鲜艳的颜色和稳定性而有可能应用于染色纺织品和开发比色传感器 。
食品科学与保存
2-十一烷基吡咯衍生物的抗菌特性可以用于食品保存。 通过抑制腐败微生物的生长,这些化合物可以延长食品的保质期,并保持其安全性和质量 。
未来方向
The future directions for research on 2-Undecylpyrrole could involve further elucidation of its biosynthetic pathway and exploration of its potential biological activities. Given its role as a key intermediate in the biosynthesis of prodiginines, which have demonstrated various bioactivities, 2-Undecylpyrrole may also possess interesting biological properties that could be exploited for drug development .
作用机制
Target of Action
2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of 2-undecylpyrrole are therefore the cells affected by these activities, particularly cancer cells .
Mode of Action
The mode of action of 2-undecylpyrrole involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative .
Biochemical Pathways
The biosynthesis of 2-undecylpyrrole is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and 2-undecylpyrrole to form the natural product undecylprodiginine .
Result of Action
The result of the action of 2-undecylpyrrole is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .
Action Environment
The action of 2-undecylpyrrole, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .
属性
IUPAC Name |
2-undecyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHBNXWXKXCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451316 | |
| Record name | 2-Undecylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61930-40-3 | |
| Record name | 2-Undecylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?
A1: 2-Undecylpyrrole is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]
Q2: How does the enzyme RedG utilize 2-Undecylpyrrole in the biosynthesis of streptorubin B?
A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of 2-Undecylpyrrole and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]
Q3: Can modifications to the structure of 2-Undecylpyrrole be tolerated by the enzymes involved in prodiginine biosynthesis?
A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of 2-Undecylpyrrole, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]
Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving 2-Undecylpyrrole?
A4: Research using stereospecifically deuterium-labeled 2-Undecylpyrrole has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of 2-Undecylpyrrole. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]
Q5: What are the potential applications of understanding the biosynthetic pathway involving 2-Undecylpyrrole?
A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




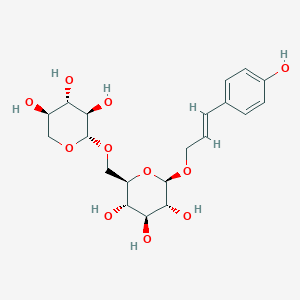

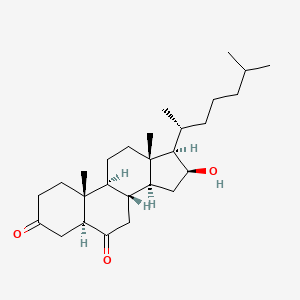
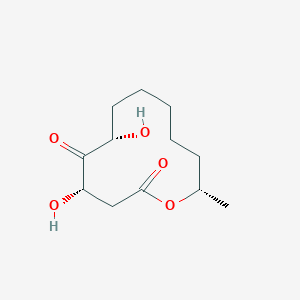
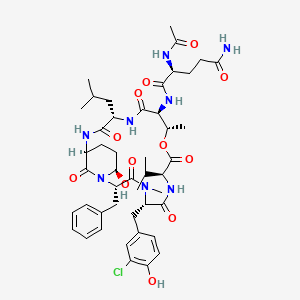

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
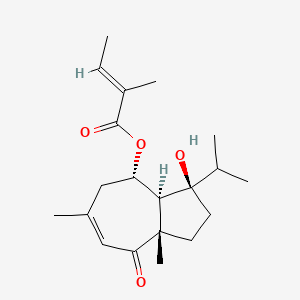
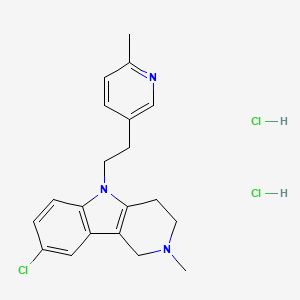
![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)

